![molecular formula C6H6ClNO B1200274 4-Amino-2-chlorophenol CAS No. 3964-52-1](/img/structure/B1200274.png)
4-Amino-2-chlorophenol
Overview
Description
4-Amino-2-chlorophenol (4A2CP) is a chlorinated aniline . It has a molecular formula of C6H6ClNO, an average mass of 143.571 Da, and a monoisotopic mass of 143.013794 Da .
Synthesis Analysis
The production method of 4-chloro-2-aminophenol involves obtaining grey crystallinity solid by vacuum-drying at 40°C .Molecular Structure Analysis
The molecular structure of 4-Amino-2-chlorophenol consists of a phenol group with an amino group at the 4th position and a chlorine atom at the 2nd position .Chemical Reactions Analysis
4-Amino-2-chlorophenol may react with strong oxidizing agents . The number and ring position of chloro groups can influence the reactivity of 4-aminochlorophenols .Physical And Chemical Properties Analysis
4-Amino-2-chlorophenol is a light brown colored crystalline solid . It is insoluble in water .Scientific Research Applications
Organic Synthesis
4-Amino-2-chlorophenol is used as a starting material in organic synthesis . It’s a versatile compound that can be used to synthesize a variety of other chemicals.
Synthesis of N-(3-chloro-4-hydroxyphenyl)-N′,N′-dimethylurea
This compound is used in the synthesis of N-(3-chloro-4-hydroxyphenyl)-N′,N′-dimethylurea . This is a specific application in the field of organic chemistry.
Synthesis of 1,4-diketo-3-((4-[N-(3-chloro-4-hydroxyphenyl)amino]sulfonyl)phenyl)-6-phenylpyrrolo[3,4-c]pyrrole
4-Amino-2-chlorophenol is also used in the synthesis of 1,4-diketo-3-((4-[N-(3-chloro-4-hydroxyphenyl)amino]sulfonyl)phenyl)-6-phenylpyrrolo[3,4-c]pyrrole . This compound is a novel fluorescent pH-indicator, which is used in various scientific research applications.
Safety And Hazards
4-Amino-2-chlorophenol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
The main future direction for 4-Amino-2-chlorophenol is in the field of environmental monitoring and human health protection due to its high toxicity, carcinogenic, and mutagenic properties . Its presence in wastewater and water for drinking purposes is subjected to tight legislation . Therefore, the development of new analytical methodologies for the determination of 4-Amino-2-chlorophenol in water is a key piece to reduce contamination of the environment and human health problems .
properties
IUPAC Name |
4-amino-2-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZQSCWSPFLAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192743 | |
Record name | 3-Chloro-4-hydroxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chlorophenol | |
CAS RN |
3964-52-1 | |
Record name | 4-Amino-2-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3964-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-hydroxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-hydroxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-2-CHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6ZT3B98U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main toxicological concern regarding 4-amino-2-chlorophenol?
A1: 4-amino-2-chlorophenol exhibits significant in vitro nephrotoxicity, specifically harming cells in the kidneys. This was demonstrated by increased lactate dehydrogenase (LDH) release from isolated rat renal cortical cells exposed to the compound. [, ]. The extent of damage appears dependent on the concentration of 4-amino-2-chlorophenol. [].
Q2: How does the structure of 4-amino-2-chlorophenol relate to its toxicity compared to similar compounds?
A2: Research suggests that both the number and position of chlorine atoms, as well as the relative positions of the amino and hydroxyl groups, influence the nephrotoxic potential of aminophenols and aminochlorophenols. For instance, 4-amino-2-chlorophenol and 4-amino-2,6-dichlorophenol showed more potent cytotoxicity than 2-amino-4,5-dichlorophenol. [] This highlights the importance of structural features in dictating the toxicological profile within this class of compounds.
Q3: What is the role of antioxidants in 4-amino-2-chlorophenol toxicity?
A3: Studies show that antioxidants like ascorbate, glutathione, and N-acetyl-L-cysteine can protect against 4-amino-2-chlorophenol-induced cell death in isolated rat kidney cells [, ]. This suggests that the compound's toxicity may involve the generation of reactive oxygen species or oxidative stress, which these antioxidants can mitigate.
Q4: Is there evidence that metabolic activation by enzymes is involved in 4-amino-2-chlorophenol toxicity?
A4: Research using specific enzyme inhibitors suggests that neither cytochrome P450 enzymes (CYPs) nor flavin mono-oxygenases (FMOs) are primarily responsible for activating 4-amino-2-chlorophenol into a toxic metabolite []. This implies that the compound's toxicity might arise from its inherent chemical properties or involve alternative metabolic pathways.
Q5: What is a known application of 4-amino-2-chlorophenol in medicinal chemistry?
A5: 4-Amino-2-chlorophenol serves as a key starting material in the synthesis of hydroxy-substituted benzothiazole derivatives []. These derivatives exhibit promising antibacterial activity against Streptococcus pyogenes, a bacterium responsible for various infections. This highlights the potential of 4-amino-2-chlorophenol as a scaffold for developing novel antibacterial agents.
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